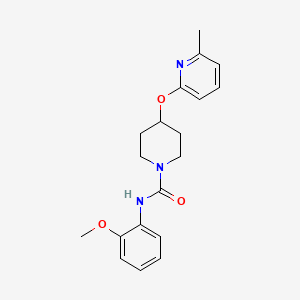

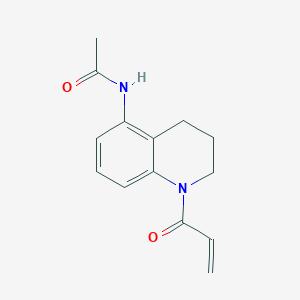

![molecular formula C15H13F2NO3 B2569524 N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide CAS No. 303228-73-1](/img/structure/B2569524.png)

N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide” can be represented by the InChI string: InChI=1S/C15H13F2NO3/c1-20-12-8-4-2-6-10(12)14(19)18-11-7-3-5-9-13(11)21-15(16)17/h2-9,15H,1H3,(H,18,19) . The compound has a molecular weight of 293.27 g/mol.Scientific Research Applications

Chemical Synthesis and Derivatization Techniques

- Electrophilic Fluorinating Agents : Research on N-halogeno compounds, such as Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], highlights the development of site-selective electrophilic fluorinating agents under mild conditions, showcasing the synthetic versatility of fluoroorganic compounds in chemical synthesis (Banks et al., 1996).

- Acetylation of Aminophenols : The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis employs catalysis by immobilized lipase, emphasizing the role of selective enzymatic catalysis in medicinal chemistry (Magadum & Yadav, 2018).

Pharmacological Investigations

- Analgesic and Antimicrobial Activities : Novel isoxazole derivatives exhibit significant analgesic and antimicrobial activities, highlighting the potential of N-arylacetamide derivatives in therapeutic applications (Sahu et al., 2009).

- Antioxidant Activity Assessment : The synthesis and evaluation of lipophilic phenethyl trifluoroacetate esters reveal a good antioxidant effect dependent on the phenyl ring's hydroxylation degree, demonstrating the impact of structural modifications on antioxidant properties (Bernini et al., 2018).

Analytical and Biochemical Applications

- Fluorescent pH Probes : BODIPY-based hydroxyaryl derivatives serve as fluorescent pH probes excitable with visible light, offering tools for biochemical and medical diagnostics (Baruah et al., 2005).

- 19F-NMR for Antioxidant Capacity : A novel 19F-NMR method using trifluoroacetanilidic detectors quantitatively assesses the antioxidant capacity of biomolecules, showcasing advanced techniques for analyzing biological antioxidants (Aime et al., 1999).

properties

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c16-15(17)21-13-8-6-11(7-9-13)18-14(19)10-20-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDIUDHUQUMCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)

![1-(2-Methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2569453.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2569458.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)